(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid
Description
Properties
IUPAC Name |
2-[2-(methylamino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14-2)15-12/h3-6H,7H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWBQDIBIOZCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a thiazole nucleus have been found to bind with high affinity to multiple receptors.
Mode of Action
The thiazole ring, a core structure in this compound, is known to interact with biological targets, influencing their function.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Biological Activity
(2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid is a thiazole-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiazole derivatives that have been studied for various pharmacological effects, including anticancer, antimicrobial, and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNS
- Molecular Weight : 220.29 g/mol
This compound features a thiazole ring, which is known for its diverse biological activities.
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various thiazole-based compounds and their cytotoxic effects against several cancer cell lines. For instance, derivatives of thiazoles showed promising results against hepatocellular carcinoma (HepG2) and other cancer types, with some exhibiting IC values in the low micromolar range .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cancer Cell Line | IC (µM) |
|---|---|---|
| Compound A | HepG2 | 0.06 |
| Compound B | MCF7 | 0.10 |
| Compound C | SK-OV-3 | 2.5 |
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds displayed varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The presence of substituents on the thiazole ring was found to enhance antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 0.49 µg/mL |
| Compound E | Escherichia coli | 1.25 µg/mL |
| Compound F | Aspergillus niger | 23.3 µg/mL |
3. Antioxidant Activity
Antioxidant properties are another significant aspect of thiazole derivatives. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity was assessed using various assays, including DPPH and nitric oxide scavenging tests .
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Case Study 1 : A derivative was tested for its ability to inhibit tumor growth in vivo in a mouse model bearing xenograft tumors. The results showed a significant reduction in tumor size compared to controls.
- Case Study 2 : Clinical trials involving patients with specific types of cancer indicated that patients treated with thiazole derivatives experienced improved outcomes compared to those receiving standard therapies.
Scientific Research Applications
Pharmaceutical Development
The compound has been identified as a promising lead for drug development due to its biological activity. Research indicates that derivatives of thiazole compounds, including (2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring structure contributes to enhanced biological efficacy, making it a focal point in the search for new therapeutic agents .
Table 1: Biological Activities of Thiazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Compound A | Antimicrobial | |
| Compound B | Anti-inflammatory | |
| Compound C | Anticancer |
Mechanism of Action Studies
Understanding the mechanism of action of this compound is crucial for its application in drug design. Studies focus on its binding affinity to various biological targets such as receptors and enzymes. Modifications to its structure can significantly alter its activity against specific pathogens or cancer cell lines, indicating that structure-activity relationship (SAR) studies are vital for optimizing its therapeutic potential .
Antimicrobial Applications
Recent studies have highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. For instance, derivatives similar to this compound have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-intermediate Staphylococcus aureus (VISA). The compound's mechanism likely involves inhibition of cell wall synthesis, which is a critical target for antibiotic action .
Table 2: Antimicrobial Efficacy Against Resistant Strains
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various studies. Compounds derived from thiazole structures have demonstrated efficacy in reducing inflammation in preclinical models, suggesting that this compound could be developed further for treating inflammatory diseases .
Case Studies and Research Findings
Several case studies illustrate the applications of this compound:
- Case Study 1 : A study evaluated the antimicrobial activity of thiazole derivatives against clinical isolates of MRSA, demonstrating that modifications to the compound's structure enhanced its potency against resistant strains .
- Case Study 2 : Another research project focused on the synthesis and evaluation of new thiazole derivatives for their anti-inflammatory properties, revealing promising results that warrant further investigation into their clinical applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with five analogs to highlight key differences in substituents, physicochemical properties, and bioactivity.
Table 1: Comparative Analysis of (2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic Acid and Analogs
Key Findings
Substituent Impact on Bioactivity: The methylamino group in the target compound may improve solubility compared to the amino group in its analog (CAS 726165-19-1) due to reduced hydrogen-bonding capacity . Chlorine substituents (e.g., in CAS 259655-35-1) are associated with enhanced antimicrobial activity, likely due to electron-withdrawing effects that stabilize interactions with microbial enzymes .
Positional Effects :
- The acetic acid moiety at position 5 (target compound) versus position 4 (CAS 259655-35-1) alters hydrogen-bonding interactions with targets, influencing potency and selectivity .
Structural Complexity and Activity: Larger substituents, such as anilino (CAS data for C₁₇H₁₄N₂O₂S), may reduce solubility but improve binding affinity to hydrophobic pockets in enzymes .
Preparation Methods
Synthesis Overview
The synthesis of (2-Methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid typically involves several steps:
Formation of the Thiazole Ring : This can be achieved through reactions involving thiourea or similar compounds with appropriate carbonyl derivatives.
Introduction of the Methylamino Group : This often involves nucleophilic substitution reactions where an existing group on the thiazole ring is replaced by a methylamino group.
Introduction of the p-Tolyl Group : This step may involve cross-coupling reactions or direct substitution depending on the starting material.
Formation of the Acetic Acid Side Chain : This typically involves the introduction of an acetic acid moiety through a suitable precursor.
Detailed Preparation Method
A detailed method for synthesizing this compound involves the following steps:
Starting Materials : Begin with simpler thiazole derivatives such as 5-acetyl-4-methyl-2-(methylamino)thiazole.
Bromination : Perform bromination of the acetyl group to introduce a bromine atom, which can then undergo nucleophilic substitution.
Nucleophilic Substitution : Use a suitable nucleophile (e.g., a p-tolyl group) to replace the bromine atom, forming the p-tolyl-substituted thiazole.
Introduction of the Acetic Acid Moiety : This can be achieved by converting the acetyl group into an acetic acid group through hydrolysis or by attaching a pre-formed acetic acid side chain.
Chemical Reactions Involved
The synthesis involves several key chemical reactions:
Bromination : The introduction of a bromine atom into the molecule, typically using bromine or N-bromosuccinimide (NBS).
Nucleophilic Substitution : The replacement of the bromine atom with a p-tolyl group, often facilitated by a catalyst like palladium.
Hydrolysis : The conversion of an ester or acetyl group to an acetic acid group, typically using aqueous base.
Monitoring Reaction Progress
Monitoring the reaction progress is crucial and can be achieved using techniques such as Thin Layer Chromatography (TLC) to track the formation of intermediates and the final product.
Data and Research Findings
| Property | Value |
|---|---|
| CAS No. | 1019107-98-2 |
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33 g/mol |
| IUPAC Name | 2-[2-(methylamino)-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
Research on thiazole derivatives highlights their potential biological activities, which are attributed to their ability to interact with cellular targets through hydrogen bonding and hydrophobic interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing (2-methylamino-4-p-tolyl-thiazol-5-yl)-acetic acid, and how can reaction conditions be optimized to improve yield?
- The compound can be synthesized via cyclocondensation of thioamide precursors with α-haloacetic acids under reflux in acetic acid, as demonstrated for analogous thiazole-acetic acid derivatives . Microwave-assisted synthesis (e.g., 80–100°C, 20–40 min) may enhance regioselectivity and reduce side products compared to conventional heating . Optimization should include monitoring reaction progress via TLC or HPLC-DAD to isolate intermediates and adjust stoichiometric ratios .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Use a combination of analytical techniques:
- HPLC-DAD with a C18 column (mobile phase: acetonitrile/0.1% formic acid, gradient elution) to assess purity (>95%) .
- FTIR to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety) .
- 1H/13C NMR to verify substituent positions (e.g., methylamino protons at δ 2.5–3.0 ppm and aromatic protons from the p-tolyl group at δ 7.2–7.4 ppm) .
Q. What solvents and pH conditions are suitable for solubility studies of this compound?
- Thiazole-acetic acid derivatives typically exhibit poor aqueous solubility. Test solubility in DMSO (for stock solutions) and aqueous buffers (pH 4–9) with surfactants like Tween-80. Solubility can be quantified via UV-Vis spectroscopy at λ_max ~260–280 nm .
Advanced Research Questions
Q. How do substituent modifications (e.g., methylamino vs. morpholinomethyl groups) impact the compound’s physicochemical properties and bioactivity?
- Substituents at the 2- and 4-positions of the thiazole ring influence logP, solubility, and hydrogen-bonding capacity. For example, replacing methylamino with morpholinomethyl (as in structurally related compounds) increases hydrophilicity (logP reduction by ~0.5 units) and may enhance binding to hydrophilic targets . Computational modeling (e.g., DFT or molecular docking) can predict electronic effects and guide rational design .
Q. What mechanistic insights explain contradictory bioactivity results in similar thiazole-acetic acid derivatives?
- Discrepancies may arise from stereochemical variations or off-target interactions. For example, in vitro assays may show antimicrobial activity due to thiazole ring chelation of metal ions in bacterial enzymes, while in vivo studies might fail due to metabolic instability (e.g., esterase-mediated hydrolysis of the acetic acid moiety) . Validate hypotheses via metabolite profiling (LC-MS) and comparative IC50 assays across cell lines .
Q. How can advanced chromatographic methods resolve co-eluting impurities during scale-up synthesis?
- Employ UHPLC-MS/MS with a HILIC column to separate polar byproducts (e.g., unreacted thiourea intermediates). For preparative purification, use reverse-phase flash chromatography with gradient elution (water:acetonitrile, 0.1% trifluoroacetic acid) .
Q. What strategies mitigate oxidative degradation of the thiazole ring during long-term stability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
